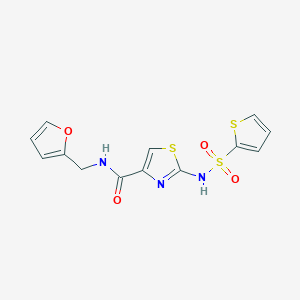

N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S3/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGWUCRDRRFKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 312.37 g/mol. The presence of the furan and thiophene moieties contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer potential. The compound this compound may act by inducing apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways . In vitro studies have shown that certain thiazole compounds can significantly reduce cell viability in cancer cell lines, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of thiazole-based compounds is closely related to their structural features. For instance:

- Substituents on the Thiazole Ring : The presence of electron-donating groups enhances the cytotoxicity of thiazoles against cancer cells.

- Furan and Thiophene Contributions : These aromatic systems can improve the binding affinity to biological targets, enhancing the overall efficacy of the compound .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with a thiophene sulfonamide group exhibited MIC (Minimum Inhibitory Concentration) values in the low micromolar range, indicating strong antibacterial activity .

- Antitumor Studies : In a study involving various cancer cell lines, this compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent .

Biological Activity Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Antimicrobial | MRSA | 3.125 µg/mL | Cell wall synthesis inhibition |

| Antitumor | MCF-7 (breast cancer) | < 0.65 µM | Induction of apoptosis |

| CNS Activity | Various CNS cell lines | Not specified | Modulation of neurotransmitter systems |

Scientific Research Applications

Chemical Structure and Synthesis

N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide features a unique combination of furan, thiophene, and thiazole moieties. The synthesis typically involves multi-step organic reactions. A commonly employed synthetic route includes:

- Preparation of Thiazole Derivatives : Starting with thiazole-4-carboxylic acid, which is converted into an acid chloride using thionyl chloride.

- Formation of the Sulfonamide : Reacting the acid chloride with thiophene-2-sulfonamide to form the sulfonamide derivative.

- Final Coupling Reaction : The resulting compound is then reacted with furan-2-aldehyde to yield this compound.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's biological activity.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its structural components. Key findings include:

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of thiazole derivatives. For instance, thiazoles have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated varying degrees of inhibition against strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting potency greater than standard antibiotics like ampicillin and streptomycin .

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. A study involving compounds similar to this compound showed promising results against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance anticancer activity .

Case Study 1: Antibacterial Evaluation

In a study evaluating various thiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer effects of this compound on several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels required for 50% inhibition of cell viability. These findings suggest that this compound could be a lead candidate for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related thiazole carboxamides, emphasizing synthesis, substituent effects, and physicochemical properties.

Key Observations:

Substituent Diversity: The target compound’s thiophene sulfonamido group distinguishes it from analogs with aryl sulfonyl (e.g., ) or trimethoxybenzamido substituents (). The furan-2-ylmethyl moiety introduces a heteroaromatic system with moderate lipophilicity, contrasting with cyclohexyl () or isopropylaminoethyl () groups, which may enhance solubility or metabolic stability .

Synthetic Efficiency :

- Yields for related compounds vary significantly: 96% for compound 50 () vs. 9% for compound 51 (), highlighting the impact of amine coupling partners on reaction efficiency. The target compound’s synthesis would likely require optimization of coupling reagents (e.g., HATU, EDCI) and reaction conditions .

The target compound’s thiophene sulfonamido group may confer moderate acidity (pKa ~10–12 for sulfonamides), influencing ionization and bioavailability .

Purity and Characterization :

- HPLC purity for most analogs exceeds 95% (–3), but low-yield syntheses (e.g., 5% for compound 36, ) underscore challenges in isolating polar or unstable intermediates .

Structural Implications for Drug Development:

- Electron-Rich Moieties : The furan and thiophene rings may engage in π-π stacking or charge-transfer interactions with biological targets, as seen in kinase inhibitors .

- Sulfonamide Linkage : This group is prevalent in FDA-approved drugs (e.g., sulfa antibiotics) and could position the compound for targeting sulfonamide-sensitive enzymes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and functionalized amines. For example:

- Step 1 : Prepare the thiazole-4-carboxylic acid intermediate using Hantzsch thiazole synthesis or coupling with sulfonamide precursors (e.g., thiophene-2-sulfonamide) .

- Step 2 : Introduce the furan-2-ylmethyl group via reductive amination of furan-2-carbaldehyde with primary amines, as demonstrated in similar sulfonamide syntheses (yield optimization: use 1.5–2.0 equivalents of amine and NaBH₃CN as a reducing agent) .

- Step 3 : Purify intermediates via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) and final products via recrystallization or HPLC (C18 columns, acetonitrile/water gradients) .

- Yield Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometry of coupling agents (e.g., HATU or EDCI) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Assign peaks using δ 7.2–8.1 ppm (aromatic protons from thiophene/furan), δ 4.3–4.6 ppm (CH₂ groups in sulfonamide linkages), and δ 2.1–2.5 ppm (thiazole methyl groups) .

- ESI-MS : Confirm molecular weight with [M+H]+ or [M–H]– ions (e.g., m/z 420–450 range) .

- FT-IR : Identify sulfonamide (SO₂-NH, ~1300–1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers employ SHELX programs for crystallographic refinement and structural analysis of this compound?

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data. SHELXT or SHELXD can solve initial phases via dual-space methods .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For macromolecular applications, use SHELXPRO to handle twinned data or high-resolution structures .

- Validation : Check for residual electron density (<0.3 eÅ⁻³) and R-factor convergence (<5%). Use PLATON for symmetry checks .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental FT-IR/Raman spectra to validate vibrational modes (e.g., SO₂-NH bending at 1550 cm⁻¹) .

- NMR Shift Prediction : Use software like ACD/Labs or Gaussian to simulate chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- X-ray vs. DFT Geometry : Overlay crystallographic coordinates with optimized DFT structures to identify steric clashes or hydrogen-bonding mismatches .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Analog Synthesis : Modify the thiophene sulfonamide (e.g., fluorination at C5) or furan methyl group (e.g., cyclohexyl substitution) to probe steric/electronic effects .

- Biological Assays : Test analogs against targets like TRPM8 ion channels (IC₅₀ via calcium flux assays) or bacterial enzymes (MIC via broth microdilution) .

- Data Analysis : Use multivariate regression (e.g., CoMFA or Random Forest) to correlate logP, polar surface area, and IC₅₀ values .

Q. What methodologies are recommended for analyzing the binding interactions of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., TRPM8) on CM5 chips and measure binding kinetics (ka/kd) at varying compound concentrations .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., sulfonamide oxygen hydrogen bonding to Lys/Arg residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.